

Application Notes and Protocols for Reactions Involving Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 4-
Compound Name:	hydroxybenzenesulfonate
	dihydrate

Cat. No.: B080844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving **Sodium 4-hydroxybenzenesulfonate dihydrate**. This versatile compound serves as a key intermediate in various synthetic processes, including the formation of dyes and specialty polymers.

Overview of Sodium 4-hydroxybenzenesulfonate Dihydrate

Sodium 4-hydroxybenzenesulfonate dihydrate (CAS No: 10580-19-5) is a white to off-white crystalline powder soluble in water.^[1] Its structure, featuring both a hydroxyl and a sulfonate group on a benzene ring, allows for diverse chemical reactivity.^[1]

Key Properties:

Property	Value
Molecular Formula	<chem>HOC6H4SO3Na·2H2O</chem>
Molecular Weight	232.19 g/mol
Appearance	White to off-white crystalline powder[1]
Solubility	Soluble in water

Application: Synthesis of a Sulfo-Phenoxy Dye

Sodium 4-hydroxybenzenesulfonate dihydrate is a crucial reagent in the synthesis of sulfo-phenoxy dyes. The following protocol details a nucleophilic aromatic substitution reaction where the phenoxide, generated from **Sodium 4-hydroxybenzenesulfonate dihydrate**, displaces a chlorine atom on a dye scaffold.

Experimental Protocol

Objective: To synthesize a sulfo-phenoxy dye via nucleophilic aromatic substitution.

Materials:

- **Sodium 4-hydroxybenzenesulfonate dihydrate**
- 60% Sodium hydride (NaH) in mineral oil
- N,N-Dimethylformamide (DMF), dry
- A chloro-substituted dye
- Dry ice
- Diethyl ether
- Methanol (40% aqueous solution)
- Reversed-phase C18 silica gel

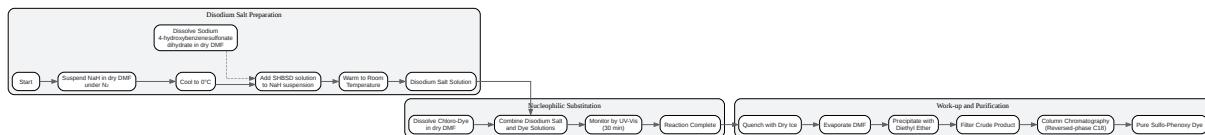
Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Nitrogen inlet
- Ice bath
- Rotary evaporator
- Chromatography column

Procedure:

- Preparation of the Disodium Salt:
 - Suspend 120 mg (3 mmol) of 60% sodium hydride in 10 ml of dry DMF in a round-bottom flask under a nitrogen atmosphere.
 - Cool the suspension to 0 °C using an ice bath.
 - In a separate flask, dissolve 2 mmol of **Sodium 4-hydroxybenzenesulfonate dihydrate** in 10 ml of dry DMF.
 - Slowly add the **Sodium 4-hydroxybenzenesulfonate dihydrate** solution to the sodium hydride suspension at 0 °C.
 - After 10 minutes, remove the ice bath and warm the reaction mixture to room temperature for 20 minutes.
- Nucleophilic Aromatic Substitution:
 - In a separate 50 ml flask, dissolve 1 mmol of the chloro-substituted dye in 30 ml of dry DMF.
 - With vigorous stirring, transfer the freshly prepared disodium salt solution to the chloro-dye solution at room temperature.

- Monitor the reaction progress using a UV-Vis absorption spectrum, observing for a hypsochromic shift (e.g., from 782 nm to 769 nm).[2]
- The reaction is typically complete within 30 minutes.


- Work-up and Purification:
 - Quench the reaction by adding small pieces of dry ice.
 - Remove the DMF solvent using a rotary evaporator.
 - Precipitate the crude product by adding diethyl ether.
 - Collect the solid product by filtration.
 - Purify the crude product by reversed-phase C18 silica gel column chromatography using a 40% aqueous methanol solution as the eluent.

Characterization: The final product can be characterized by proton NMR to confirm its structure.

Quantitative Data

Parameter	Value	Reference
Yield	75%	[2]
UV-Vis Shift	782 nm to 769 nm	[2]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate [cymitquimica.com]
- 2. Sodium 4-hydroxybenzenesulfonate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Reactions Involving Sodium 4-hydroxybenzenesulfonate Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080844#experimental-setup-for-reactions-involving-sodium-4-hydroxybenzenesulfonate-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com